1-(4-Hydroxy-3-propylphenyl)ethan-1-one
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Overview
Description
1-(4-Hydroxy-3-propylphenyl)ethanone is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is characterized by a hydroxyl group and a propyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its unique structure and potential biological activity .
Preparation Methods
1-(4-Hydroxy-3-propylphenyl)ethanone can be synthesized through the reaction of acetyl chloride with 2-propylphenol in the presence of aluminum chloride in nitrobenzene at room temperature . This method involves the Friedel-Crafts acylation reaction, which is a common technique for introducing acyl groups into aromatic compounds.
Synthetic Route:
Reactants: Acetyl chloride, 2-propylphenol, aluminum chloride, nitrobenzene.
Conditions: Room temperature.
Reaction: Friedel-Crafts acylation.
Chemical Reactions Analysis
1-(4-Hydroxy-3-propylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-Hydroxy-3-propylbenzoic acid.
Reduction: 1-(4-Hydroxy-3-propylphenyl)ethanol.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
1-(4-Hydroxy-3-propylphenyl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-3-propylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ethanone group play crucial roles in its reactivity and biological activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-(4-Hydroxy-3-propylphenyl)ethanone can be compared with other similar compounds, such as:
4-Hydroxyacetophenone: Similar structure but lacks the propyl group.
3-Propylphenol: Similar structure but lacks the ethanone group.
4’-Hydroxy-3’-propionylacetophenone: Similar structure with slight variations in the position of functional groups.
Uniqueness: 1-(4-Hydroxy-3-propylphenyl)ethanone is unique due to the presence of both a hydroxyl group and a propyl group on the phenyl ring, combined with an ethanone group. This combination of functional groups contributes to its distinct chemical and biological properties .
Properties
CAS No. |
61270-28-8 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4-hydroxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
BOPVXWJNNJAXQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)C)O |
Origin of Product |
United States |
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